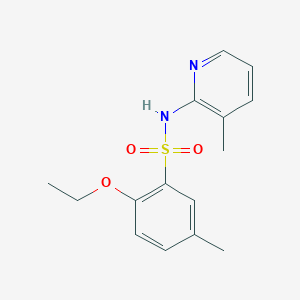![molecular formula C17H16ClNO2 B5358942 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5358942.png)
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is a synthetic compound that belongs to the class of chalcones. It is an important chemical entity that has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2), nuclear factor-kappa B (NF-kB), and mitogen-activated protein kinases (MAPKs). These enzymes and proteins are involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that it exhibits potent anti-inflammatory, antioxidant, and antitumor activities. In vivo studies have demonstrated its ability to reduce inflammation, alleviate pain, and inhibit tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one. One of the areas of interest is its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Another area of research is its mechanism of action, which can be further elucidated by studying its interaction with various enzymes and proteins. Additionally, the synthesis of analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with improved pharmacokinetic properties.
Synthesemethoden
The synthesis of 3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one involves the condensation of 4-chloroacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the final product. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been investigated for its anticancer, antitumor, and anti-inflammatory activities. In pharmacology, it has been studied for its potential as a drug candidate for the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins.
Eigenschaften
IUPAC Name |
(E)-3-(4-chloroanilino)-1-(4-methoxyphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c1-12(19-15-7-5-14(18)6-8-15)11-17(20)13-3-9-16(21-2)10-4-13/h3-11,19H,1-2H3/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWDPIITKBGWBG-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)OC)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)OC)/NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-({4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}methyl)benzoic acid](/img/structure/B5358881.png)
![4-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5358896.png)
![1'-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5358919.png)
![2-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-methyl-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B5358926.png)

![2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine](/img/structure/B5358933.png)

![7-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5358938.png)
![2-methoxy-3-[3-(4-morpholinyl)-3-oxopropyl]quinoxaline](/img/structure/B5358950.png)

![{5-[6-amino-5-cyano-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyridin-2-yl]-3-thienyl}acetic acid](/img/structure/B5358964.png)